molecular formula C5H3BrF3N3O B13985671 2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone

2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B13985671
M. Wt: 258.00 g/mol
InChI Key: KDUMWKVFLDBWKA-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone is a high-purity chemical building block designed for research and development in medicinal chemistry. This multifunctional pyrimidinone derivative is a key synthetic intermediate for constructing novel compounds with potential biological activity. Its core structure is closely related to a class of 6-substituted 2-amino-5-bromo-4(3H)-pyrimidinones that have been scientifically demonstrated to exhibit antiviral properties in cell culture assays against a range of virus strains, including herpes simplex virus (HSV) and vaccinia virus . The molecular scaffold is of significant interest for developing interferon inducers, which are a crucial approach in antiviral therapy for stimulating the body's innate immune response . The presence of both a bromo and a trifluoromethyl group on the pyrimidinone ring makes this compound a versatile and valuable precursor for further regioselective functionalization, enabling the exploration of structure-activity relationships (SAR) . As a building block, it is particularly useful for synthesizing more complex molecules, such as various pyrimidinone derivatives, which are frequently investigated as serine protease inhibitors for the treatment of thrombotic disorders and in other therapeutic areas . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C5H3BrF3N3O

Molecular Weight

258.00 g/mol

IUPAC Name

2-amino-5-bromo-4-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C5H3BrF3N3O/c6-1-2(5(7,8)9)11-4(10)12-3(1)13/h(H3,10,11,12,13)

InChI Key

KDUMWKVFLDBWKA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(NC1=O)N)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Preparation Methodologies

Bromination of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives

The primary synthetic route involves the selective bromination of 2-amino-4-(trifluoromethyl)pyrimidine or closely related pyrimidinone compounds. The process is generally conducted in halogenated alkane solvents such as methylene dichloride under controlled temperatures with bromine as the brominating agent.

Process Description and Reaction Conditions
  • Starting Material: 2-amino-4-(trifluoromethyl)pyrimidine or 2-amino-4-(trifluoromethyl)pyrimidin-4(3H)-one.
  • Brominating Agent: Molecular bromine (Br2).
  • Solvent: Halogenated alkanes, preferably methylene dichloride (CH2Cl2).
  • Base: Inorganic alkali such as sodium carbonate (Na2CO3).
  • Temperature: 0 °C to 40 °C, with 25 °C preferred for optimal yield.
  • Reaction Time: Typically 16 to 48 hours depending on scale and conditions.
  • Post-reaction Treatment: Addition of ammoniacal liquor (ammonia water) to quench and facilitate phase separation, followed by organic phase concentration, aqueous washing, filtration, and drying.
Representative Experimental Data
Embodiment 2-Amino-4-(trifluoromethyl)pyrimidine (g) Na2CO3 (g) Br2 (g) Temp (°C) Time (h) Yield (%) Purity (%)
1 815.5 265 2799 0 16 63 92
2 1304.8 848 2917.6 20 38 86 95
  • Reaction molar ratios (2-amino-4-(trifluoromethyl)pyrimidine : Na2CO3 : Br2) ranged from 1:0.5:1 to 1:1:1.5.
  • The product obtained is 2-amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone, isolated as a white solid with characteristic NMR signals (e.g., 1H NMR in CDCl3: 8.53 ppm singlet for aromatic proton, 5.41 ppm broad singlet for amino protons).
Advantages of This Method
  • Avoids use of expensive brominating reagents such as N-bromosuccinimide (NBS).
  • Uses relatively inexpensive and readily available reagents.
  • Reaction conditions are mild with moderate energy consumption.
  • Simplified post-reaction purification compared to other methods involving multiple solvents or complex workups.
  • Good product yields (up to 86%) and high purity (up to 95%) are achievable.

Alternative Strategies: O-Alkylation and Cyclocondensation Routes

While the direct bromination route is predominant, alternative synthetic strategies have been explored for related pyrimidinone derivatives, which may be relevant for analog synthesis or functionalization.

O-Alkylation Approach
  • This method involves selective O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-4(3H)-ones using alkyl halides such as 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines.
  • The reaction is typically carried out in acetone with potassium carbonate as base, followed by purification via recrystallization or chromatography.
  • Yields of O-alkylated products range from 70% to 98%.
  • Structural confirmation is achieved through X-ray crystallography and advanced NMR techniques.

Comparative Analysis of Preparation Methods

Feature Direct Bromination (Methylene Dichloride) O-Alkylation Route Cyclocondensation Route
Starting Material 2-Amino-4-(trifluoromethyl)pyrimidine 6-Substituted pyrimidinones Brominated enaminones
Brominating Agent Molecular bromine (Br2) Alkyl halides (iodomethyl derivatives) 2-Methylisothiourea sulfate
Solvent Methylene dichloride Acetone Water/Methanol mixture
Reaction Temperature 0–40 °C (preferably 25 °C) Reflux (~56 °C) Reflux (~100 °C)
Reaction Time 16–48 hours 30 minutes Up to 48 hours
Yield 63–86% 70–98% 8–10%
Purity Up to 95% High Low
Scalability High Moderate Low
Complexity of Workup Moderate Moderate High
Cost of Reagents Moderate Moderate to High Moderate

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Reagents include boronic acids or halides, with catalysts like palladium and bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amino-substituted pyrimidinones, while coupling reactions can produce biaryl or heteroaryl derivatives.

Scientific Research Applications

2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes, leading to altered cellular functions.

    Receptor Binding: Binding to receptors on cell surfaces or within cells, modulating signaling pathways.

    DNA Intercalation: Intercalating into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinones

Table 1: Key Pyrimidinones and Their Substituent Effects
Compound Name C-2 C-5 C-6 Biological Activity (IC50/EC50) Cytotoxicity (HepG2 IC50) Source
Target Compound NH₂ Br CF₃ Not reported Not tested
ABPP (2-Amino-5-bromo-6-phenyl-4(3H)-one) NH₂ Br Phenyl Antitumor (MBT-2 inhibition) Low
ABMFPP (C-6: 3-fluorophenyl) NH₂ Br 3-Fluorophenyl Synergistic antitumor with CY Low
Compound 10 (from ) 2-Pyridine CH₃ CF₃ M. tuberculosis IC50 = 2.9 µM 5.4 µM
5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol OH Br CF₃ Not reported Not tested
Key Observations :
  • Trifluoromethyl vs.
  • C-5 Bromo vs. Methyl : Bromine’s steric and electronic effects may alter binding interactions compared to methyl-substituted analogs (e.g., Compound 10 in ). Bromine’s size could hinder activity in some contexts but enhance it in others by blocking metabolic degradation .
  • Amino vs. Pyridine at C-2: The amino group (target compound) offers hydrogen-bonding capabilities, whereas pyridine substituents (e.g., Compound 10) improve potency against M. tuberculosis but increase cytotoxicity .

Pharmacokinetic and Toxicity Considerations

  • Bioavailability : ABPP showed poor oral bioavailability in Phase I trials . The target compound’s trifluoromethyl group may enhance absorption but requires empirical validation.

Biological Activity

2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and the implications of its structure on its function.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C5H3BrF3N3OC_5H_3BrF_3N_3O. Its unique structural features include:

  • Amino groups at positions 2 and 3.
  • A bromo group at position 5.
  • A trifluoromethyl group at position 6.

These substituents contribute to its reactivity and biological activity, particularly in the context of antiviral and anticancer properties.

Biological Activity

Research has demonstrated that derivatives of 2-amino-5-bromo-4(3H)-pyrimidinone exhibit various biological activities, including antiviral, anticancer, and immunomodulatory effects.

Antiviral Activity

A study indicated that certain derivatives of this compound were effective against various viral strains in cell cultures. However, their activity was often close to toxicity thresholds, suggesting a need for careful dosage management . The presence of the trifluoromethyl group enhances electron-withdrawing properties, which may stabilize interactions with viral targets.

Anticancer Properties

The compound has also shown promise in cancer research. Its structural analogs have been evaluated for their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, modifications to the pyrimidinone structure have led to enhanced potency against cancer cell lines .

Immunomodulatory Effects

The compound has been reported to induce interferon production in animal models. This property suggests potential applications in treating viral infections and possibly enhancing immune responses .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents at the C-6 position. The regioselective lithiation-substitution method has been particularly effective .

Compound NameKey FeaturesBiological Activity
This compoundContains trifluoromethyl and bromo groupsAntiviral, anticancer
2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinoneLacks trifluoromethyl groupReduced potency
6-(Trifluoromethyl)-2-amino-pyrimidinoneLacks bromo substituentDifferent reactivity profile

Case Studies

  • Antiviral Efficacy : In a controlled study, several derivatives were tested against influenza and herpes simplex viruses. The most potent derivative exhibited a selectivity index greater than 10, indicating a favorable therapeutic window .
  • Cancer Cell Line Testing : In vitro studies on breast cancer cell lines showed that modifications to the pyrimidinone ring could enhance cytotoxicity while minimizing effects on normal cells .

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